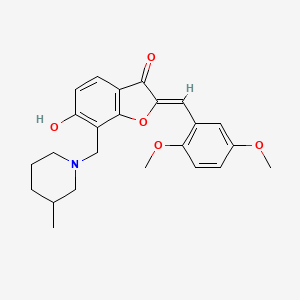

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has been recognized for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by data tables and relevant case studies.

Anticancer Activity

Recent studies have highlighted the promising anticancer properties of benzofuran derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity of Related Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 15 | Apoptosis induction via ROS generation |

| Compound B | MCF-7 | 10 | Caspase activation and mitochondrial dysfunction |

| Compound C | A549 | 20 | Inhibition of cell proliferation |

In a study examining the structure-activity relationship (SAR), it was found that modifications in the benzofuran ring significantly affected the cytotoxic potency of these compounds. For example, the introduction of methoxy groups at specific positions enhanced their activity against leukemia cells by promoting apoptosis through reactive oxygen species (ROS) generation and caspase activation .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has also been documented. Compounds similar to our target compound have demonstrated substantial inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 2: Anti-inflammatory Effects of Benzofuran Derivatives

| Compound Name | Cytokine Inhibition (%) | Mechanism |

|---|---|---|

| Compound D | TNF-alpha: 93.8% | NF-κB pathway suppression |

| Compound E | IL-6: 85% | Inhibition of JAK/STAT signaling |

Research indicates that (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy derivatives can modulate inflammatory responses effectively by targeting key signaling pathways involved in chronic inflammation .

Antimicrobial Activity

The antimicrobial properties of benzofuran compounds have been explored with varying results. Some derivatives exhibit selective activity against Gram-positive bacteria while showing limited efficacy against Gram-negative strains.

Table 3: Antimicrobial Activity of Benzofuran Derivatives

| Compound Name | Target Organism | MIC (µg/mL) |

|---|---|---|

| Compound F | Staphylococcus aureus | 32 |

| Compound G | Escherichia coli | >128 |

In a comprehensive screening, it was observed that certain benzofuran derivatives displayed significant antifungal activity against Candida albicans, indicating their potential as therapeutic agents in treating fungal infections .

Case Studies

- Study on Apoptotic Mechanisms : A recent study investigated the apoptotic effects of a related benzofuran derivative on K562 cells. The findings revealed that after exposure to the compound, there was a marked increase in caspase 3 and 7 activities, suggesting strong pro-apoptotic effects through mitochondrial pathways .

- Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of benzofuran derivatives in murine models of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers following treatment with these compounds, underscoring their therapeutic potential in chronic inflammatory diseases .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of benzofuran derivatives in anticancer therapies. For instance, compounds similar to (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((3-methylpiperidin-1-yl)methyl)benzofuran-3(2H)-one have shown promising results against various cancer cell lines. A study demonstrated that benzofuran derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways .

Antioxidant Properties

Benzofuran derivatives are known for their antioxidant capabilities. Research indicates that this compound exhibits significant free radical scavenging activity, which can be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor, particularly targeting alkaline phosphatase (AP). A series of synthetic molecules based on similar scaffolds have demonstrated effective inhibition of APs, suggesting that this compound may also possess similar properties .

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR, FTIR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

化学反応の分析

Condensation Reactions

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Claisen-Schmidt | Acidic (e.g., HCl) or basic (e.g., NaOH) catalyst | Formation of the benzylidene moiety with (Z)-selectivity. |

| Aldol condensation | Base (e.g., pyrrolidine) | Formation of conjugated enone systems for stability. |

Hydroxylation and Oxidation

Alkylation/Nucleophilic Substitution

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Williamson ether synthesis | Alkyl halides, bases (e.g., K₂CO₃) | Installation of the piperidinylmethyl group at the 7-position. |

Functional Group Reactivity

The compound exhibits reactivity due to its functional groups:

-

Hydroxyl groups (-OH) :

-

Ketone (C=O) :

-

Susceptible to nucleophilic attack (e.g., hydride reduction, Grignard addition).

-

-

Conjugated double bonds :

Reaction Mechanism Insights

-

Condensation selectivity : The (Z)-configuration in the benzylidene moiety is stabilized by steric factors and electronic effects, as observed in similar aurones .

-

Stabilization of intermediates : Intramolecular hydrogen bonding (e.g., O–H···N) can stabilize reactive intermediates during synthesis .

Reaction Optimization

-

Solvent effects : Organic solvents (e.g., ethanol, methanol) are preferred for condensation reactions to facilitate solubility.

-

Catalyst choice : Acidic or basic conditions influence reaction kinetics and stereoselectivity.

Physical and Chemical Data (Inferred from Analogous Compounds)

Challenges and Limitations

特性

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO5/c1-15-5-4-10-25(13-15)14-19-20(26)8-7-18-23(27)22(30-24(18)19)12-16-11-17(28-2)6-9-21(16)29-3/h6-9,11-12,15,26H,4-5,10,13-14H2,1-3H3/b22-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVAYDQMGPVISK-UUYOSTAYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。